molecular formula C22H19FN4O5S B12367247 MEK1/C-Raf-IN-1

MEK1/C-Raf-IN-1

货号: B12367247
分子量: 470.5 g/mol
InChI 键: XONVFTCAGXZIPY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MEK1/C-Raf-IN-1 is a small molecule inhibitor that targets the mitogen-activated protein kinase kinase 1 (MEK1) and C-Raf kinases. These kinases are part of the RAS-RAF-MEK-ERK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is often associated with various cancers, making this compound a potential therapeutic agent for cancer treatment .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of MEK1/C-Raf-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of organic solvents and catalysts to facilitate the reactions. For instance, the preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and deionized water .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The process may include steps such as crystallization, filtration, and drying to obtain the compound in its desired form.

化学反应分析

Types of Reactions: MEK1/C-Raf-IN-1 undergoes various chemical reactions, including phosphorylation and dephosphorylation. These reactions are crucial for its activation and deactivation within the signaling pathway .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents like DMSO, catalysts, and specific buffer solutions to maintain the pH and reaction conditions. The reactions are often carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed: The major products formed from the reactions involving this compound are typically phosphorylated intermediates that play a role in the signaling pathway. These intermediates are essential for the compound’s biological activity and therapeutic effects .

科学研究应用

MEK1/C-Raf-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it is used to study the RAS-RAF-MEK-ERK signaling pathway and its role in tumor growth and progression. The compound is also employed in drug development to identify potential therapeutic agents for cancer treatment .

In addition to cancer research, this compound is used in studies related to cell proliferation, differentiation, and survival. It helps researchers understand the molecular mechanisms underlying these processes and develop targeted therapies for various diseases .

作用机制

MEK1/C-Raf-IN-1 exerts its effects by inhibiting the activity of MEK1 and C-Raf kinases. These kinases are key components of the RAS-RAF-MEK-ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. By inhibiting these kinases, this compound disrupts the signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .

The molecular targets of this compound include the active sites of MEK1 and C-Raf kinases, where it binds and prevents their phosphorylation and activation. This inhibition results in the downregulation of downstream signaling molecules, ultimately affecting cellular processes such as growth and survival .

相似化合物的比较

MEK1/C-Raf-IN-1 is unique in its ability to simultaneously target both MEK1 and C-Raf kinases, making it a potent inhibitor of the RAS-RAF-MEK-ERK signaling pathway. Similar compounds include other MEK inhibitors like trametinib, cobimetinib, selumetinib, and binimetinib, which also target the MEK1 kinase but may not have the same dual inhibitory effect on C-Raf .

These similar compounds are used in cancer treatment and have shown efficacy in various clinical trials. this compound’s dual-targeting capability provides a unique advantage in overcoming resistance mechanisms that may arise with single-target inhibitors .

属性

分子式

C22H19FN4O5S

分子量

470.5 g/mol

IUPAC 名称

3-[[2-fluoro-3-(methylsulfamoylamino)phenyl]methyl]-4-methyl-7-pyrimidin-2-yloxychromen-2-one

InChI

InChI=1S/C22H19FN4O5S/c1-13-16-8-7-15(31-22-25-9-4-10-26-22)12-19(16)32-21(28)17(13)11-14-5-3-6-18(20(14)23)27-33(29,30)24-2/h3-10,12,24,27H,11H2,1-2H3

InChI 键

XONVFTCAGXZIPY-UHFFFAOYSA-N

规范 SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC3=NC=CC=N3)CC4=C(C(=CC=C4)NS(=O)(=O)NC)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。